5-Cyclohexyl-2-piperidinecarboxylic Acid
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Overview
Description
5-Cyclohexyl-2-piperidinecarboxylic Acid: is an organic compound that features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-piperidinecarboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with a suitable dicarboxylic acid derivative under acidic or basic conditions to form the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-2-piperidinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: 5-Cyclohexyl-2-piperidinecarboxylic Acid is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-piperidinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
Piperidine: The parent compound of the piperidine ring structure.
2-Piperidinecarboxylic Acid: A related compound with a carboxylic acid group on the piperidine ring.
Uniqueness: 5-Cyclohexyl-2-piperidinecarboxylic Acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO2 |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-cyclohexylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) |
InChI Key |
SNNFZXPLKYJSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(NC2)C(=O)O |
Origin of Product |
United States |
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